N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-leucine chloride (Fmoc-D-Leu-Cl) is a commonly used reagent in solid-phase peptide synthesis (SPPS). It is a derivative of the D-enantiomer of the essential amino acid leucine, modified with the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group acts as a temporary protecting group for the amino group of the amino acid during peptide synthesis [, , , , , ]. This allows for the controlled and stepwise addition of amino acids to a growing peptide chain on a solid support.
Fmoc-D-leucine chloride is a chemical compound widely utilized in peptide synthesis, particularly as a protecting group for amino acids. The compound is derived from D-leucine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) group, which serves to protect the amino functionality during various synthetic processes. This compound is classified under the category of Fmoc-protected amino acids, which are crucial in solid-phase peptide synthesis and other organic synthesis applications.
Fmoc-D-leucine chloride can be synthesized from D-leucine through the reaction with fluorenylmethyloxycarbonyl chloride in the presence of a suitable base. The compound is commercially available and can also be produced in laboratory settings using established synthetic protocols.
The synthesis of Fmoc-D-leucine chloride typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Typical conditions include:
Fmoc-D-leucine chloride consists of a D-leucine backbone modified with an Fmoc group at the amino terminus. The molecular structure features a bulky fluorenyl group attached via a carbamate linkage, which provides steric hindrance and protects the amine from undesired reactions during peptide synthesis.
Fmoc-D-leucine chloride participates in several key reactions during peptide synthesis:
The mechanism of action for Fmoc-D-leucine chloride involves its role as a protecting group during peptide synthesis:
This process allows for the sequential assembly of peptides while minimizing racemization and side reactions.
Fmoc-D-leucine chloride finds extensive use in various scientific fields:
Fmoc-D-leucyl chloride (Fmoc-D-Leu-Cl) is an activated leucine derivative engineered for rapid amide bond formation in SPPS. Its acyl chloride group exhibits exceptional electrophilicity, enabling coupling reactions within 2–5 minutes—significantly faster than traditional carbodiimide-mediated couplings (30–60 minutes) [1] [6]. This kinetic advantage stems from the chloride leaving group’s high instability, which facilitates instantaneous nucleophilic attack by resin-bound amines. In practice, pre-chilled anhydrous solvents (e.g., dichloromethane at 0–4°C) are essential to suppress hydrolysis, maintaining reagent integrity [1] [5].
Table 1: Reaction Kinetics of Fmoc-D-leucyl chloride vs. Common Coupling Agents
Coupling Reagent | Reaction Time (min) | Byproduct Formation |
---|---|---|
Fmoc-D-leucyl chloride | 2–5 | HCl (volatile) |
DIC/Oxyma | 30–45 | Urea precipitate |
HBTU/DIPEA | 20–30 | GTP (genotoxic risk) |
For sterically hindered sequences (e.g., peptides with consecutive β-branched residues), Fmoc-D-Leu-Cl achieves >98% coupling efficiency at 0°C without epimerization, as confirmed by chiral HPLC analysis [4] [9]. Post-coupling, residual HCl is neutralized using 0.5 M N-methylmorpholine in DMF to prevent aspartimide formation during subsequent Fmoc deprotections [4].
Automated SPPS platforms leverage Fmoc-D-Leu-Cl for its predictable reaction profile and compatibility with inert atmospheres. Unlike carbodiimides, this compound eliminates variability from pre-activation steps, allowing direct injection into peptide synthesizer flow cells [1] [6]. Its fluorescence-quenching properties provide an indirect quality control mechanism: dibenzofulvene (the Fmoc deprotection byproduct) exhibits characteristic UV absorption at 301 nm, enabling real-time reaction monitoring [7].
Critical system adaptations include:
For long peptide sequences (>30 residues), automated protocols utilize Fmoc-D-Leu-Cl in iterative coupling cycles, reducing total synthesis time by 40% compared to HATU-based methods [4] [6].
The Fmoc/tBu strategy’s orthogonality is amplified by D-leucine’s resistance to racemization during activation. Unlike L-enantiomers, D-leucine’s side-chain stereochemistry impedes oxazolone intermediate formation—a key racemization pathway in SPPS [4] [9]. This permits use of aggressive coupling conditions without compromising chiral integrity.
Table 2: Orthogonal Protection Scheme Compatibility
Protecting Group | Cleavage Condition | Compatibility with Fmoc-D-Leu-Cl |
---|---|---|
Fmoc | 20% piperidine/DMF | Directly applicable |
Pbf (Arg) | 95% TFA | Stable during SPPS |
Trt (Asn/Cys/His) | Mild acid (1% TFA) | No premature deprotection |
OtBu (Asp/Glu) | Standard TFA cleavage | Fully compatible |
For aspartimide-prone sequences (e.g., -Asp-Gly-), D-leucine’s bulky isobutyl side chain sterically shields the aspartyl carbonyl, reducing base-catalyzed succinimide formation by 70% [4] [8]. Additionally, backbone amide protection (e.g., 2,4-dimethoxybenzyl) pairs seamlessly with Fmoc-D-Leu-Cl, as its acyl chloride group avoids carbocation-mediated side reactions common with carbodiimides [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0